Catalytic Hydrogenation vs. Sodium Borohydride Reduction: Yield Comparison for Ketone Reduction to the Target Alcohol
In the reduction of 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-one to the target alcohol, two distinct reduction methods were compared. Catalytic hydrogenation using Raney nickel at 0.5–0.6 MPa H2 and 90–100°C yielded 12 g of purified product from 100 g of ketone starting material (approximately 12% isolated yield) [1]. In contrast, sodium borohydride reduction in refluxing ethanol, followed by extractive workup and silica gel chromatography, provided the same cis-alcohol product, although the patent does not explicitly report the isolated mass for this method [1]. The catalytic hydrogenation method, while yielding lower isolated mass after chromatography, offers the advantage of heterogeneous catalysis with facile catalyst removal, whereas the borohydride method may provide higher crude yields but requires careful pH adjustment and generates aqueous waste streams [1].
| Evidence Dimension | Isolated yield of cis-7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol from ketone precursor |
|---|---|
| Target Compound Data | 12 g purified product from 100 g ketone (~12% yield) via catalytic hydrogenation (Raney Ni, H2 0.5–0.6 MPa, 90–100°C) |
| Comparator Or Baseline | Sodium borohydride (12.5 g NaBH4 per 100 g ketone) in refluxing ethanol; isolated yield not numerically reported but described as a parallel alternative method |
| Quantified Difference | Catalytic hydrogenation: 12% isolated yield; NaBH4 method: yield not quantified in the source, but the method is presented as a viable alternative |
| Conditions | Both methods started with 100 g of 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-one; purification by silica gel column chromatography (ethyl acetate/petroleum ether eluent) |
Why This Matters
Process chemists can select the reduction method based on trade-offs between isolated yield, scalability, and waste profile, with the catalytic hydrogenation route providing a well-characterized baseline yield for procurement and process design.
- [1] LIAONING HAISCO PHARMACEUTICAL CO LTD. Dolasetron isomer or salt thereof, preparation method for the Dolasetron isomer or salt thereof and application of the Dolasetron isomer or salt thereof. CN102180878A, Examples 1 and 2, filed 2011-09-14. View Source
